Linker Pharmacophore Divergence: Sulfanylacetamide vs. Sulfamide Differentiates NPP1 Inhibition Mechanism and Potency
The target compound incorporates a sulfanylacetamide (–S–CH2–CO–NH–) linker, whereas the QPS series (e.g., QPS1) employs a sulfamide (–SO2–NH–) linker at the quinazoline 4-position [1]. This linker divergence constitutes a fundamental pharmacophore difference: sulfamides are known to function as non-competitive NPP1 inhibitors, with QPS1 exhibiting a Ki of 59.3 ± 5.4 nM against human NPP1 [2]. The sulfanylacetamide scaffold has not been profiled against NPP1, and no quantitative inhibition data exist for the target compound. Until the target compound is tested head-to-head against QPS1 in an NPP1 enzymatic assay, its activity in this pathway cannot be assumed.
| Evidence Dimension | NPP1 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | QPS1 (quinazoline-4-piperidine sulfamide): Ki = 59.3 ± 5.4 nM [2] |
| Quantified Difference | Cannot be calculated; different linker pharmacophore class |
| Conditions | In vitro enzymatic assay, recombinant human NPP1 [2] |
Why This Matters
Users requiring confirmed NPP1 inhibition should select QPS1 or its derivatives; the target compound offers a distinct linker chemotype for exploring alternative target space or scaffold-hopping campaigns.
- [1] Kuujia.com. CAS No. 1115469-84-5. (Documents the sulfanylacetamide structure of the target compound.) View Source
- [2] Shayhidin EE, et al. Br J Pharmacol. 2015 Aug;172(16):4189-99. doi:10.1111/bph.13204. PMID: 26031197. View Source
